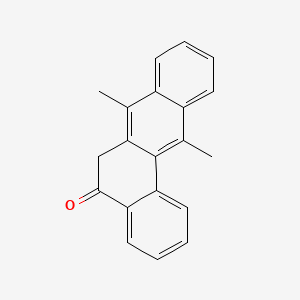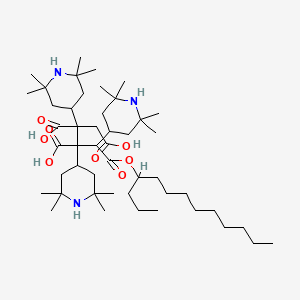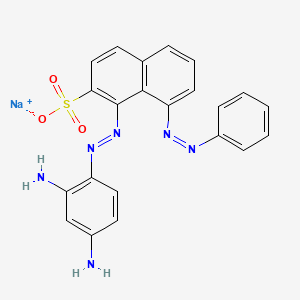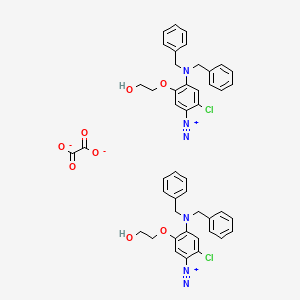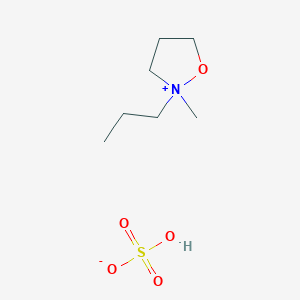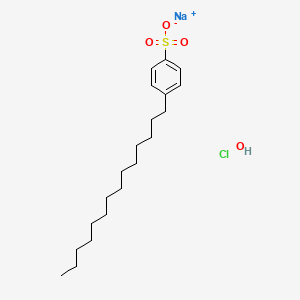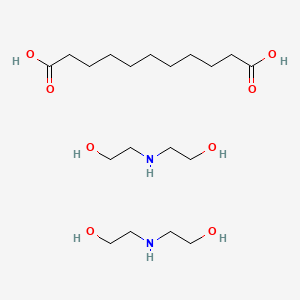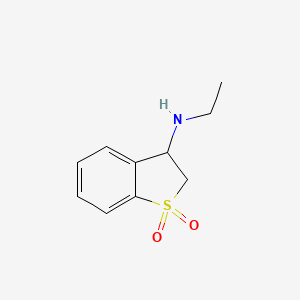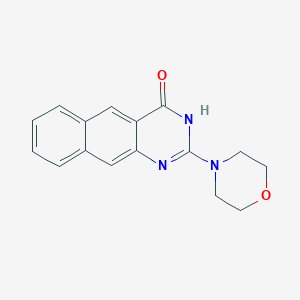
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinidine monohydrobromide is a salt form of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, such as atrial fibrillation and ventricular arrhythmias . It is a diastereomer of quinine, an antimalarial agent .
準備方法
Synthetic Routes and Reaction Conditions
Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.
Industrial Production Methods
In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .
化学反応の分析
Types of Reactions
Quinidine undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Quinidine can be reduced to form dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, such as the formation of quinidine derivatives by reacting with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
Oxidation: Quinidine N-oxide
Reduction: Dihydroquinidine
Substitution: Various quinidine derivatives depending on the reagents used.
科学的研究の応用
Quinidine monohydrobromide has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Biology: Studied for its effects on ion channels and cellular processes.
Medicine: Used to treat cardiac arrhythmias and studied for its potential anti-cancer properties.
作用機序
Quinidine exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, leading to a decrease in myocardial excitability and conduction velocity . It also affects potassium and calcium channels, prolonging the action potential duration and reducing automaticity . These actions help to restore normal heart rhythm and prevent arrhythmias.
類似化合物との比較
Similar Compounds
Quinine: An antimalarial agent and diastereomer of quinidine.
Hydroquinidine: A derivative of quinidine with similar antiarrhythmic properties.
Dihydroquinidine: A reduced form of quinidine with similar pharmacological effects
Uniqueness
Quinidine is unique due to its specific action on sodium channels and its use as a class IA antiarrhythmic agent. Unlike quinine, which is primarily used to treat malaria, quinidine is specifically used for cardiac arrhythmias . Hydroquinidine and dihydroquinidine share similar properties but differ in their pharmacokinetics and potency .
特性
CAS番号 |
6363-60-6 |
|---|---|
分子式 |
C20H25BrN2O2 |
分子量 |
405.3 g/mol |
IUPAC名 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
InChIキー |
HDZGBIRSORQVNB-VJAUXQICSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


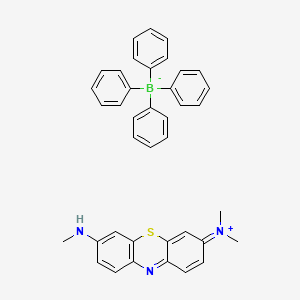
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
